![molecular formula C8H8BF3O2 B13459567 [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid
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Overview
Description
[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C8H8BF3O2 and a molecular weight of 203.95 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of 4-bromo-2,2,2-trifluoroethylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: This compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic chemistry, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid primarily involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, [4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is unique due to the presence of the trifluoroethyl group. This group imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions. Additionally, the trifluoroethyl group can enhance the compound’s stability and solubility in organic solvents, making it more versatile for various applications .
Biological Activity
[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols, which is a key feature in biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential mechanisms of action.
The compound this compound has a molecular formula of C9H10B F3O2. The presence of the trifluoroethyl group significantly influences its chemical behavior, particularly its acidity and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including those with trifluoroethyl substitutions. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several microorganisms:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Candida albicans | 100 | |
Aspergillus niger | 50 | |
Escherichia coli | 25 | |
Bacillus cereus | 20 |
The antimicrobial activity of this compound is believed to be linked to its ability to interact with leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis and is a target for several antimicrobial agents.
- Docking Studies : Molecular docking studies suggest that the compound can bind effectively to the active site of LeuRS in both Candida albicans and Escherichia coli, potentially inhibiting their growth by disrupting protein synthesis pathways .
Case Studies
A notable study investigated the antimicrobial effects of various phenylboronic acids, including those containing trifluoroethyl groups. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The study also noted that the formation of cyclic isomers in solution could correlate with increased biological activity .
Properties
Molecular Formula |
C8H8BF3O2 |
---|---|
Molecular Weight |
203.96 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-1-3-7(4-2-6)9(13)14/h1-4,13-14H,5H2 |
InChI Key |
IJZNSWFRKKSGDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(F)(F)F)(O)O |
Origin of Product |
United States |
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